molecular formula C21H43O6P B1250061 1-Oleyl-sn-glycero-3-phosphate

1-Oleyl-sn-glycero-3-phosphate

Cat. No. B1250061
M. Wt: 422.5 g/mol
InChI Key: SEMUMSNWRXJZTJ-VFCOFNOGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oleyl-sn-glycero-3-phosphate is a 1-alkyl-sn-glycerol 3-phosphate in which the alkyl group is specified as oleyl. It derives from a (9Z)-octadecen-1-ol. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Enzymatic Activity and Lipid Metabolism

  • Stimulation of Desaturase Activity

    The addition of sn-glycero-3-phosphate enhances the activity of stearoyl-CoA desaturase in mouse liver microsomes, specifically stimulating the synthesis of oleoyl-CoA as glycerides (Raju & Reiser, 1972).

  • Glycerol-3-Phosphate Acyltransferase (G3PAT) Analysis

    G3PAT, which incorporates acyl groups into the sn-1 position of glycerol 3-phosphate, is selective for unsaturated fatty acids, particularly oleate. This specificity is linked to plant sensitivity to chilling temperatures (Turnbull et al., 2001).

  • Phosphatidic Acid Formation in Neuronal Cells

    The acylation of 1-acyl-sn-glycero-3-phosphate in rabbit cerebral cortex demonstrates a preference for saturated and monounsaturated fatty acids, including oleate, in phosphatidic acid formation (Baker & Chang, 1990).

Cellular and Molecular Mechanisms

  • Lysophosphatidic Acid-Induced Ca2+ Mobilization

    Oleoyl-LPA, a form of 1-acyl-sn-glycero-3-phosphate, activates its receptor to trigger Ca2+ mobilization in human carcinoma cells, emphasizing the critical role of the phosphate group in receptor activation (Jalink et al., 1995).

  • Role in Migration Response in Glioma Cells

    1-Oleyl-sn-glycero-3-phosphate or lysophosphatidic acid (LPA) modulates cell migration and is influenced by intracellular signaling pathways like PI3K, Rac1, p38MAPK, and JNK in glioma cells (Malchinkhuu et al., 2005).

Biosynthesis and Chemical Properties

  • Acyltransferase Activity in Rat Brain

    1-Alkyl-sn-glycero-3-phosphate:acyl-CoA acyltransferase activity in rat brain demonstrates a preference for polyunsaturated acyl-CoA species over saturated species, indicating its role in determining the composition of acyl groups in ether lipids (Fleming & Hajra, 1977).

  • Microsomal Acyl-CoA Acyltransferase Activity

    The specificity of acyl-CoA: sn-1-acyl-glycerol-3-phosphate acyltransferase in spinach leaves suggests a mechanism for the exclusion of C16 fatty acids from the C2-position of eukaryotic glycerolipids (Hares & Frentzen, 1987).

  • Behavior in High-Temperature Water

    1,2-Dioleoyl-sn-glycero-3-phosphocholine, a related compound, hydrolyzes in high-temperature water, forming various phosphorus-containing products and oleic acid, suggesting potential applications in chemical and biochemical studies (Changi et al., 2012).

Agricultural Applications

  • Enhancing Disease Resistance in Cacao: Exogenous application of glycerol as a foliar spray on Theobroma cacao increases endogenous G3P levels, activates the defence response, and enhances resistance against Phytophthora capsici (Zhang et al., 2015).

properties

Molecular Formula

C21H43O6P

Molecular Weight

422.5 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoxy]propyl] dihydrogen phosphate

InChI

InChI=1S/C21H43O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h9-10,21-22H,2-8,11-20H2,1H3,(H2,23,24,25)/b10-9-/t21-/m1/s1

InChI Key

SEMUMSNWRXJZTJ-VFCOFNOGSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)(O)O)O

SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oleyl-sn-glycero-3-phosphate
Reactant of Route 2
1-Oleyl-sn-glycero-3-phosphate
Reactant of Route 3
1-Oleyl-sn-glycero-3-phosphate
Reactant of Route 4
1-Oleyl-sn-glycero-3-phosphate
Reactant of Route 5
1-Oleyl-sn-glycero-3-phosphate
Reactant of Route 6
1-Oleyl-sn-glycero-3-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.